1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide is a compound that features a benzotriazole moiety attached to a phenylmethyl group and a formamide group. Benzotriazole derivatives are known for their versatility in synthetic chemistry due to their stability and ability to undergo various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide typically involves the reaction of benzotriazole with a suitable benzyl halide under basic conditions. The formamide group can be introduced through subsequent reactions involving formylation agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide can undergo various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be displaced by nucleophiles.
Oxidation and Reduction: The phenylmethyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the phenylmethyl group .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: The parent compound, known for its stability and versatility in synthetic chemistry.
N-(benzotriazol-1-ylmethyl)formamide: A similar compound with a formamide group attached to the benzotriazole moiety.
N-(benzotriazol-1-ylmethyl)benzamide: Another related compound with a benzamide group.
Uniqueness
1H-1,2,3-benzotriazol-1-yl(phenyl)methylformamide is unique due to the presence of both the benzotriazole and phenylmethyl groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
130291-05-3 |
---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27g/mol |
IUPAC-Name |
N-[benzotriazol-1-yl(phenyl)methyl]formamide |
InChI |
InChI=1S/C14H12N4O/c19-10-15-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-17-18/h1-10,14H,(H,15,19) |
InChI-Schlüssel |
SQUKXAOOVLZYMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(NC=O)N2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(NC=O)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.